

# Spectroscopic Profile of Methyl 3-amino-5-cyanobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-amino-5-cyanobenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-amino-5-cyanobenzoate**, a key intermediate in pharmaceutical synthesis. This document details expected spectroscopic characteristics based on known data for analogous compounds and general principles of spectroscopy. It also outlines the standard experimental protocols for acquiring such data.

## Chemical Structure and Properties

### Methyl 3-amino-5-cyanobenzoate

- Molecular Formula:  $C_9H_8N_2O_2$
- Molecular Weight: 176.17 g/mol
- CAS Number: 199536-01-1

## Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **Methyl 3-amino-5-cyanobenzoate**. It is important to note that a complete set of experimentally verified spectra for this specific compound is not readily available in public databases. Therefore, the data presented is a combination of predicted values and experimental data from closely related analogs, such as methyl 3-aminobenzoate and other substituted benzoates.

## <sup>1</sup>H NMR Spectroscopy

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-OCH <sub>3</sub>	3.8 - 3.9	Singlet	N/A
Aromatic H (ortho to -NH <sub>2</sub> )	~7.0 - 7.2	Triplet (pseudo)	~1.5 - 2.0
Aromatic H (ortho to -COOCH <sub>3</sub> )	~7.4 - 7.6	Triplet (pseudo)	~1.5 - 2.0
Aromatic H (para to -NH <sub>2</sub> )	~7.3 - 7.5	Triplet (pseudo)	~1.5 - 2.0
-NH <sub>2</sub>	4.0 - 5.5 (broad)	Singlet (broad)	N/A

Note: The aromatic protons will appear as closely spaced multiplets due to meta-coupling. The exact chemical shifts are influenced by the solvent used.

## <sup>13</sup>C NMR Spectroscopy

Carbon	Expected Chemical Shift (δ, ppm)
-C=O (Ester)	165 - 167
Aromatic C-NH <sub>2</sub>	147 - 149
Aromatic C-H	115 - 135
Aromatic C-COOCH <sub>3</sub>	130 - 132
Aromatic C-CN	110 - 112
-CN	118 - 120
-OCH <sub>3</sub>	52 - 53

## FT-IR Spectroscopy

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium (two bands)
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C≡N Stretch (Nitrile)	2220 - 2240	Sharp, Medium
C=O Stretch (Ester)	1700 - 1730	Strong
C=C Stretch (Aromatic)	1580 - 1620	Medium
C-N Stretch (Amino)	1250 - 1350	Medium
C-O Stretch (Ester)	1100 - 1300	Strong
C-H Bend (Aromatic)	700 - 900	Strong

## Mass Spectrometry

Ion	Expected m/z	Notes
[M] <sup>+</sup>	176.06	Molecular Ion
[M+H] <sup>+</sup>	177.07	Protonated Molecular Ion
[M-OCH <sub>3</sub> ] <sup>+</sup>	145.05	Loss of methoxy radical
[M-COOCH <sub>3</sub> ] <sup>+</sup>	117.05	Loss of carbomethoxy radical

Note: Predicted mass spectrometry data for adducts such as [M+Na]<sup>+</sup> and [M+K]<sup>+</sup> are also available in public databases.[\[1\]](#)

## Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl 3-amino-5-cyanobenzoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Process the data with appropriate phasing and baseline correction.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Place the mixture into a pellet die and apply pressure to form a transparent pellet.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the KBr pellet or the empty sample compartment.

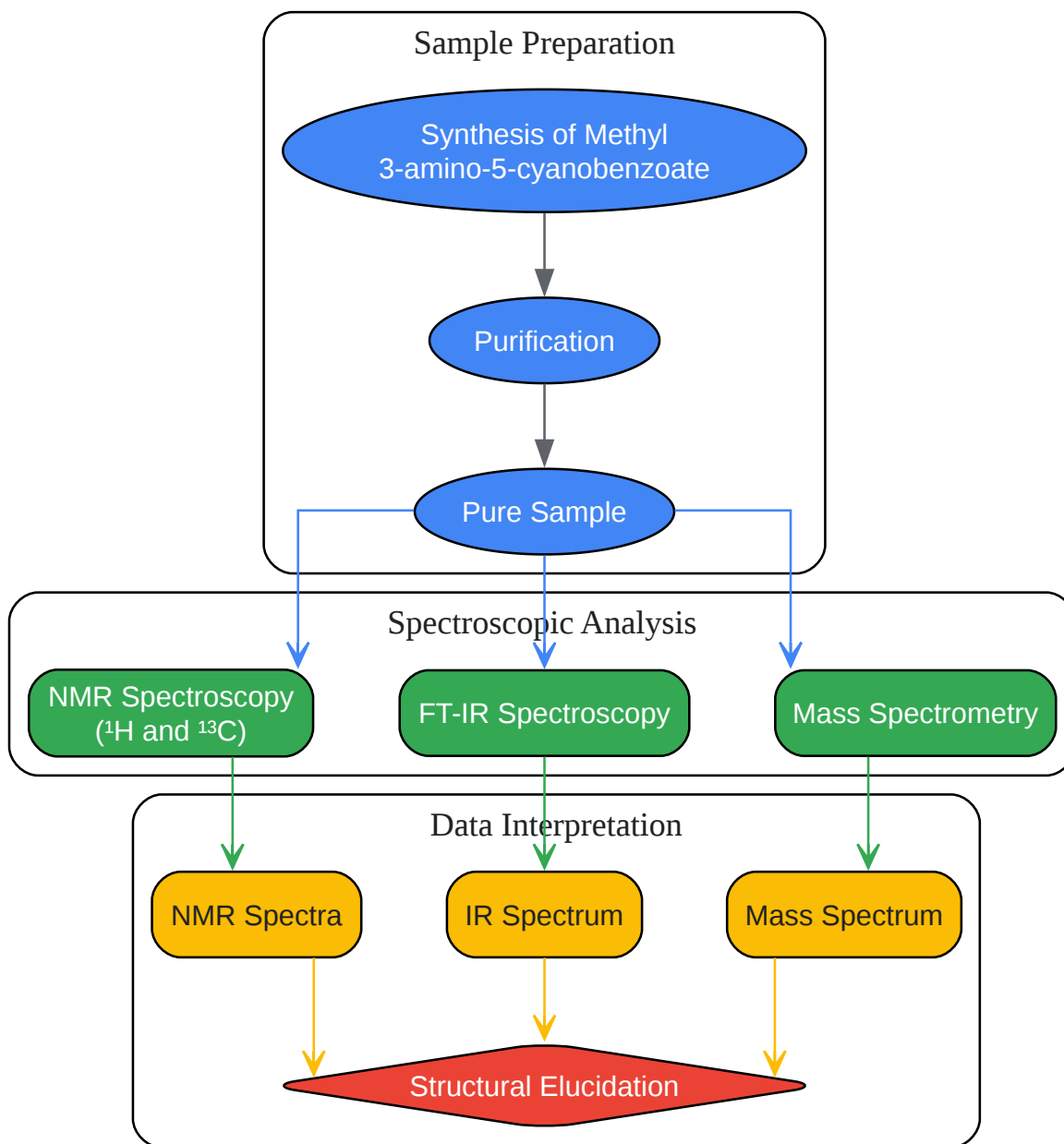
- Place the sample pellet in the sample holder and record the sample spectrum.
- The spectrum is typically recorded in the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  50-500).
  - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Methyl 3-amino-5-cyanobenzoate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Methyl 3-amino-5-cyanobenzoate**.

## Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **Methyl 3-amino-5-cyanobenzoate**. While a complete set of experimentally verified data is not

currently available in the public domain, the provided information, based on analogous compounds and predictive methods, offers a robust framework for researchers and professionals in the field of drug development and chemical synthesis. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds.

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## References

- 1. PubChemLite - Methyl 3-amino-5-cyanobenzoate (C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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